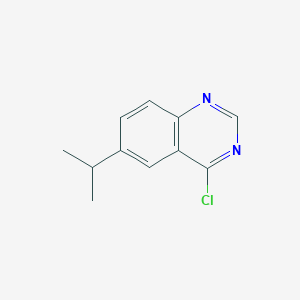

4-Chloro-6-(propan-2-yl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propan-2-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIVOSQYCAPLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937669-71-1 | |

| Record name | 4-chloro-6-(propan-2-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Spectroscopic Elucidation and Advanced Characterization of the Quinazoline Scaffold

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments and connectivity within a molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR spectra offer fundamental information about the types and numbers of proton and carbon atoms in a molecule.

For 4-chloro-6-(propan-2-yl)quinazoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The proton at position 2 of the quinazoline (B50416) ring (H-2) would likely appear as a singlet in the downfield region, typically around 8.5-9.0 ppm. The aromatic protons on the benzene (B151609) portion of the scaffold (H-5, H-7, and H-8) would exhibit characteristic splitting patterns due to spin-spin coupling. Specifically, H-5 would likely be a doublet, H-7 a doublet of doublets, and H-8 a doublet. The isopropyl group at position 6 would produce a septet for its single methine (CH) proton and a doublet for its six equivalent methyl (CH₃) protons, a classic signature for this substituent. nih.govmediresonline.org

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this molecule, 11 distinct signals would be anticipated, corresponding to its 11 carbon atoms. The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. udel.edulibretexts.org The carbons of the quinazoline ring are expected in the range of approximately 120-165 ppm. The carbon atom at position 4, being bonded to an electronegative chlorine atom, would be shifted downfield. acs.org The aliphatic carbons of the isopropyl group would appear much further upfield, typically in the 20-35 ppm range. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | ~8.7 (singlet) | ~155 |

| 4 | - | ~163 |

| 4a | - | ~150 |

| 5 | ~7.9 (doublet) | ~128 |

| 6 | - | ~148 |

| 7 | ~7.7 (doublet of doublets) | ~125 |

| 8 | ~7.6 (doublet) | ~129 |

| 8a | - | ~122 |

| Isopropyl-CH | ~3.1 (septet) | ~34 |

Note: These are estimated values based on typical chemical shifts for substituted quinazolines and related aromatic compounds.

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space connectivities.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this compound, COSY spectra would show correlations between the aromatic protons H-5, H-7, and H-8, confirming their adjacent positions on the benzene ring. It would also definitively link the isopropyl methine proton to the isopropyl methyl protons. nih.govmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. This technique is invaluable for unambiguously assigning the carbon signals predicted in the ¹³C NMR spectrum by correlating them with their known proton counterparts. mdpi.commdpi.comresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The FTIR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C=N and C=C stretching from the quinazoline ring system, C-H stretching from both the aromatic and aliphatic (isopropyl) portions of the molecule, and a C-Cl stretching vibration. researchgate.netsemanticscholar.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=N (quinazoline ring) | Stretching | 1620 - 1550 |

| C=C (aromatic ring) | Stretching | 1600 - 1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural clues based on fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₁₁H₁₁ClN₂. The predicted monoisotopic mass is 206.06108 Da. A key feature in the mass spectrum would be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a compound containing one chlorine atom. semanticscholar.org Common fragmentation pathways for related structures often involve the loss of stable radicals or neutral molecules from the parent ion. southampton.ac.ukmcmaster.ca

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₂ClN₂⁺ | 207.0684 |

| [M]⁺ | C₁₁H₁₁ClN₂⁺ | 206.0605 |

| [M-CH₃]⁺ | C₁₀H₈ClN₂⁺ | 191.0371 |

Note: Data is based on predicted values for the most common isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the quinazoline ring, absorb UV or visible light to promote electrons to higher energy orbitals.

Analysis of Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound, typically recorded in a solvent like acetonitrile (B52724) or methanol, is expected to show multiple absorption bands. researchgate.netmdpi.com These bands correspond primarily to π→π* transitions within the conjugated aromatic system. semanticscholar.org The position of the absorption maxima (λ_max) and their intensities (molar absorptivity, ε) are characteristic of the compound's electronic structure. The substitution of the quinazoline core with chloro and isopropyl groups influences these electronic transitions, affecting the precise λ_max values. researchgate.netorientjchem.org

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) |

|---|---|

| π→π* (Benzene ring) | ~250 - 270 |

| π→π* (Quinazoline system) | ~310 - 340 |

Note: These are approximate ranges based on data for similarly substituted quinazoline derivatives. semanticscholar.orgresearchgate.net

Photophysical Behavior and Fluorescence Emission Studies

The photophysical properties of quinazoline derivatives are of significant interest due to their potential applications in materials science and as biological probes. The electronic absorption and emission characteristics of these compounds are largely dictated by the nature and position of substituents on the quinazoline core, which can lead to intramolecular charge transfer (ICT) phenomena. mdpi.comresearchgate.net

Studies on various 2,3-diaryl-6-(phenylethynyl)quinazolines have been conducted in solvents of differing polarity to understand their photophysical behavior. researchgate.net The molecular framework of these compounds, featuring an electron-deficient quinazoline system linked to aryl or heteroaryl groups, often through a π-conjugated spacer, creates donor-π-acceptor systems with potential for ICT. mdpi.com Theoretical calculations, such as those at the B3LYP level, are often employed to complement experimental findings and provide insights into the electronic transitions and bond dissociation energies that influence the photophysical properties. mdpi.com

For instance, the investigation into novel quinazoline derivatives designed as potential sunscreens has revealed that specific substitutions can lead to strong absorption in the UVA region and weak fluorescence emission in the visible light region. nih.gov This behavior is attributed to excited-state intramolecular proton transfer (ESIPT) processes. nih.gov Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been instrumental in understanding the geometric configurations, infrared vibrational spectra, and potential energy curves associated with these ESIPT processes. nih.gov

The fluorescence properties of quinazoline derivatives are also being explored for their use as environmentally responsive "turn-on" fluorophores. For example, certain 4-anilinoquinazoline (B1210976) derivatives have demonstrated fluorescence upon binding to specific biological targets, highlighting their potential in cellular imaging and diagnostics. mdpi.com

While specific photophysical data for this compound is not extensively documented in the reviewed literature, the general principles observed for related quinazoline scaffolds provide a framework for understanding its likely behavior. The electron-withdrawing nature of the chloro group at the 4-position and the electron-donating isopropyl group at the 6-position are expected to influence the electronic distribution within the molecule and, consequently, its absorption and emission properties.

Table 1: Photophysical Data for Selected Quinazoline Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines | Solution | Not specified | Not specified | grafiati.com |

| 2,3-Diaryl-6-(phenylethynyl)quinazolines | CH2Cl2 | Not specified | Not specified | researchgate.net |

| HQ (2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one) | THF | 277 | Not specified | nih.gov |

| HQS | THF | 326 | Not specified | nih.gov |

| HQSe | THF | 354 | Not specified | nih.gov |

Note: Specific absorption and emission maxima can vary depending on the full substitution pattern of the quinazoline derivative.

Analysis of Solution Stability and Photostability Using Spectroscopic Methods

The stability of quinazoline derivatives in solution and their resistance to photodegradation are critical parameters for their practical application, particularly in areas such as medicinal chemistry and materials science. Spectroscopic techniques, primarily UV-Vis absorption spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for assessing both solution stability and photostability. nih.govnih.gov

Studies on quinazoline derivatives designed as efflux pump inhibitors have utilized UV-Vis spectroscopy to monitor their stability over time in different solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), and under various storage conditions. nih.govnih.govresearchgate.net For example, the stability of certain quinazoline solutions was evaluated by recording their UV-Vis absorption spectra periodically over several hundred hours. nih.gov These studies have shown that the stability can be highly dependent on the solvent, with some derivatives exhibiting greater stability in water compared to DMSO. nih.govaip.org Temperature is another crucial factor, with room temperature (around 22 °C) sometimes being the optimal storage temperature for maintaining the stability of these compounds in solution. nih.govresearchgate.net

Photostability is typically assessed by exposing solutions of the quinazoline derivatives to light, including normal room lighting or laser radiation, and then analyzing the changes in their spectroscopic profiles. nih.govnih.gov UV-Vis absorption spectroscopy can reveal changes in the electronic structure of the molecule upon irradiation, while FTIR spectroscopy can provide information about the breaking of chemical bonds, affecting both the substituents and the core quinazoline radical. nih.govnih.gov For instance, FTIR spectra of some quinazoline derivatives before and after exposure to laser radiation have shown clear evidence of bond cleavage. nih.gov

Table 2: Stability of Quinazoline Derivatives in Different Solvents

| Compound | Solvent | Concentration | Stability Duration | Observation | Reference |

|---|---|---|---|---|---|

| BG1189 | Water | 10⁻³ M | 624 h (in dark at 22 °C) | Stable | nih.gov |

| BG1190 | Water | 10⁻³ M | 624 h (in dark at 22 °C) | Stable | nih.gov |

| BG1189 | DMSO | 10⁻³ M | 552 h (in dark at 22 °C) | Stable | nih.gov |

| BG1190 | DMSO | 10⁻³ M | 216 h (in dark at 22 °C) | Stable | nih.gov |

| BG1188 | Water | Not specified | >1032 hours | Stable | aip.org |

| BG1188 | DMSO | Not specified | Unstable | Modifications observed immediately | aip.org |

Iv. Computational Chemistry and Theoretical Studies on 4 Chloro 6 Propan 2 Yl Quinazoline and Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a primary method for studying the electronic properties of quinazoline (B50416) systems due to its balance of accuracy and computational cost. sapub.org Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to model these molecules. nih.govsapub.orgnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic characteristics and reactivity of a molecule. tandfonline.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A larger gap implies higher kinetic stability and lower chemical reactivity. frontiersin.org

For quinazoline derivatives, the distribution of HOMO and LUMO is heavily influenced by the substituents on the ring. beilstein-journals.org Typically, the LUMO is localized on the electron-accepting quinazoline core, particularly around the pyrimidine (B1678525) ring. beilstein-journals.org In contrast, the HOMO is often localized on the more electron-donating parts of the molecule. beilstein-journals.org In the case of 4-Chloro-6-(propan-2-yl)quinazoline, the isopropyl group at the C6 position is an electron-donating group, which would likely influence the HOMO distribution, while the chloro group at C4, being electron-withdrawing, would affect the LUMO.

Studies on analogous 2-aryl-4-chloro-6-iodoquinazolines have shown that substitution at the C4 and C6 positions significantly modulates the HOMO-LUMO gap. mdpi.com The electronic properties of various quinazoline derivatives, calculated using DFT, illustrate the impact of different substituents.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Phenothiazine-substituted quinazoline | -5.22 | -1.72 | 3.50 | beilstein-journals.org |

| Carbazole-substituted quinazoline | -5.87 | -1.74 | 4.13 | beilstein-journals.org |

| 2-(o-monofluoroalkenylaryl)quinazolinone derivative | - | - | ~4.69 | researchgate.net |

| S-substituted 2-mercaptoquinazolin-4(3H)-one | - | - | ~0.31 | tandfonline.com |

This table presents data for quinazoline analogs to illustrate the range of electronic properties within this class of compounds.

The three-dimensional structure of a molecule, including bond lengths, bond angles, and dihedral angles, is fundamental to its properties and interactions. Conformational analysis helps identify the most stable arrangement of atoms. For quinazoline derivatives, computational methods can predict these parameters with high accuracy, often showing good agreement with experimental data from X-ray crystallography. sciensage.info

For this compound, the planar quinazoline ring system is the core structure. The isopropyl group at C6 will have rotational freedom. Studies on similar substituted quinazolines confirm that while the core bicyclic system remains largely planar, the substituents can adopt various conformations. nih.govresearchgate.net For instance, in N9-substituted 2,4-diaminoquinazolines, increasing the size of the alkyl group at the N9-position was found to significantly impact inhibitory potency against certain enzymes, highlighting the importance of substituent conformation. acs.org DFT calculations on 2-aryl-4-chloro-6-iodoquinazolines have been used to rationalize the observed regioselectivity in cross-coupling reactions by calculating bond dissociation energies, which are dependent on the ground-state geometry. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In quinazoline derivatives, the nitrogen atoms of the pyrimidine ring are typically regions of high negative potential, making them likely sites for protonation or interaction with electrophiles. sciensage.inforesearchgate.net For this compound, the nitrogen atoms at positions 1 and 3 would be expected to be the most electron-rich sites. The chlorine atom at C4, being highly electronegative, would contribute to a positive potential on the C4 carbon, making it a primary site for nucleophilic substitution, a well-documented reaction for 4-chloroquinazolines. mdpi.comnih.govscispace.com The isopropyl group would have a relatively neutral or slightly negative potential. MEP studies on similar chloro-substituted heterocycles confirm these general patterns. sciensage.infosmolecule.comresearchgate.net

Global reactivity descriptors derived from DFT, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. sapub.org Studies on various quinazolinone derivatives have shown how these descriptors correlate with their observed chemical and biological activities. sapub.orgnih.gov

| Compound/Feature | Predicted Reactive Site | Description | Reference |

|---|---|---|---|

| Quinazoline Core | N1 and N3 atoms | High negative potential, susceptible to electrophilic attack/protonation. | sciensage.info |

| 4-Chloro-quinazoline | C4 Carbon | Positive potential due to the chloro substituent, prone to nucleophilic aromatic substitution. | mdpi.com |

| Halo-substituted Phenyl-Quinazolinones | Halogen atoms | Can participate in halogen bonding, influencing crystal packing and melting points. | researchgate.netresearchgate.net |

This table summarizes general reactivity predictions for the quinazoline scaffold based on MEP studies of analogs.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton-donating and a proton-accepting group in close proximity. nih.govnih.gov This process leads to the formation of a transient tautomer with distinct photophysical properties, often resulting in a large Stokes shift (a significant difference between the absorption and emission maxima). While this compound itself does not possess the requisite functional groups for ESIPT, many quinazoline and quinoline (B57606) derivatives designed for fluorescence applications do. nih.govrsc.org

Theoretical studies using TD-DFT are crucial for elucidating ESIPT mechanisms. nih.govrsc.org These calculations can map the potential energy surfaces of the ground and excited states, identifying the energy barriers for proton transfer. For example, studies on phenol-quinoline systems have shown that the presence of a tight or loose hydrogen bond can lead to barrier-less or small-barrier ESIPT processes, respectively. nih.govrsc.org The dynamics of ESIPT can be influenced by skeletal deformations, which can be modeled computationally. rsc.org

The surrounding solvent can significantly influence the electronic and photophysical properties of a molecule. Computational models like the Polarizable Continuum Model (PCM) within the Self-Consistent Reaction Field (SCRF) framework are used to simulate these effects. d-nb.info These models treat the solvent as a continuous medium with a specific dielectric constant.

For quinazoline derivatives, theoretical studies have shown that increasing solvent polarity can lead to changes in dipole moments and stabilization of polar structures. d-nb.infomdpi.com TD-DFT calculations incorporating solvent effects are used to predict shifts in absorption and emission spectra (solvatochromism). d-nb.infomdpi.comresearchgate.net For instance, in some triazolo[4,3-c]quinazolines, a remarkable polar structure in the excited state was predicted, leading to considerable fluorosolvatochromism, which was supported by DFT calculations of ground and excited state dipole moments in different solvents. mdpi.com These calculations are essential for understanding how a molecule like this compound might behave in different chemical environments.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on single molecules, molecular modeling encompasses a broader range of techniques to study the behavior of molecules, including their interactions with other molecules or biological macromolecules. These approaches are particularly prevalent in drug design and materials science. nih.govresearchgate.net

For quinazoline analogs, molecular modeling and quantitative structure-activity relationship (QSAR) studies have been used to understand the pharmacophoric requirements for their biological activities, such as antitumor effects. frontiersin.orgnih.govresearchgate.net These models identify key structural features responsible for a molecule's activity. For example, conformational analysis of active quinazolinone analogs helped to build a pharmacophore model that identified hydrophobic aromatic regions and hydrogen bond donor/acceptor sites as crucial for activity. researchgate.net Such models can guide the design of new, more potent analogs of this compound for specific biological targets.

Molecular Docking Studies for Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For quinazoline derivatives, docking studies have been instrumental in rationalizing their inhibitory activities against various enzymes.

Docking studies on analogs of this compound have revealed potential binding modes and affinities with several important enzyme families.

Kinases: The quinazoline scaffold is a well-known hinge-binding motif for many protein kinases. For instance, docking studies of 4-anilino quinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have shown significant binding affinities. nih.gov One study identified that compounds with this scaffold achieved binding energies ranging from -6.74 to -7.46 kcal/mol, which were superior to the standard inhibitor Erlotinib (B232) (-3.84 kcal/mol) in the same model. nih.gov The 4-anilinoquinazoline (B1210976) portion of these molecules is crucial, as it typically forms key interactions within the ATP-binding pocket. frontiersin.org

Phosphodiesterases (PDEs): Novel 4-hydrazinoquinazoline (B1199610) derivatives, which share the 4-substituted quinazoline core, have been investigated as inhibitors of Phosphodiesterase 7 (PDE7). frontiersin.orgnih.gov Docking simulations of these compounds into the PDE7A active site helped to rationalize their inhibitory potency. The models suggested that the quinazoline ring interacts with the enzyme's binding site through hydrophobic and stacking interactions. frontiersin.orgnih.gov

Matrix Metalloproteinases (MMPs): MMPs, a family of zinc-dependent endopeptidases, are another target class for which quinazoline analogs have been evaluated. The catalytic domain of MMPs features a critical zinc ion and a hydrophobic S1' pocket. nih.gov Docking studies on MMP-2 and MMP-9 inhibitors show that ligands often interact with key residues like Leu82, Ala83, and Pro421, and can form hydrogen bonds or coordinate with the catalytic zinc ion. nih.govfrontiersin.orgnih.gov While direct docking data for this compound against MMPs is scarce, the general principles suggest that the quinazoline core could fit into the hydrophobic pockets of the active site.

Table 1: Predicted Binding Affinities of Representative Quinazoline Analogs against Various Enzymes

| Compound Analog | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| SGQ4 (a 4-anilino quinazoline) | EGFR Tyrosine Kinase | -7.46 | nih.gov |

| DMUQ5 (a 4-anilino quinazoline) | EGFR Tyrosine Kinase | -7.31 | nih.gov |

| 2-Chloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline | PDE7A | -7.3 | frontiersin.org |

| Chlorogenic Acid (as a reference MMP inhibitor) | MMP-2 | -9.32 | biointerfaceresearch.com |

| Chlorogenic Acid (as a reference MMP inhibitor) | MMP-8 | -8.85 | biointerfaceresearch.com |

Docking simulations not only predict binding energy but also detail the specific interactions that stabilize the ligand-protein complex.

Hydrogen Bonding: This is a critical interaction for many quinazoline-based inhibitors. In EGFR, the N1 atom of the quinazoline ring commonly forms a crucial hydrogen bond with the backbone NH of Met793 in the hinge region. nih.gov For PDE inhibitors, the hydrazine (B178648) linker of 4-hydrazinoquinazoline analogs has been shown to form hydrogen bonds with key residues in the active site. frontiersin.orgnih.gov

Hydrophobic Interactions: The quinazoline ring itself and its substituents contribute significantly to binding through hydrophobic interactions. In studies with EGFR, the quinazoline core fits into a pocket lined with hydrophobic residues. nih.gov The 6-position substituent, such as the propan-2-yl group in the title compound, would be expected to project into a hydrophobic pocket, contributing to binding affinity and selectivity.

Stacking Interactions: The aromatic nature of the quinazoline ring system allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) or tyrosine (Tyr) in the enzyme's active site. frontiersin.orgnih.gov For example, in MMP-2, a phenyl group on an inhibitor can form a π-π interaction with Phe86. nih.gov

Table 2: Key Amino Acid Interactions for Quinazoline Analogs with Target Enzymes

| Target Enzyme | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase | Met793 | Hydrogen Bond | nih.gov |

| EGFR Tyrosine Kinase | Leu718, Val726, Ala743, Leu844 | Hydrophobic Interaction | nih.gov |

| PDE7A | Gln439, His399 | Hydrogen Bond | frontiersin.org |

| PDE7A | Phe456 | π-π Stacking | frontiersin.org |

| MMP-2 | Leu82, Ala83 | Hydrogen Bond | nih.gov |

| MMP-9 | His401, His405, His411, Glu402 | Coordination with Zn2+, H-Bond | frontiersin.org |

| MMP-9 | Pro421, Tyr423, Leu187, Val398 | Hydrophobic/van der Waals | frontiersin.org |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov These simulations are crucial for assessing the stability of the predicted binding mode and understanding how the system behaves in a more realistic, solvated environment.

MD simulations generate trajectories that trace the positions, velocities, and energies of all atoms in the system over time. Analysis of these trajectories for quinazoline-protein complexes reveals important information about their stability. Key metrics include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible or rigid regions of the protein. High fluctuations in the binding site could indicate instability, while low fluctuations suggest a stable binding pocket. researchgate.netnih.gov

Studies on quinazoline-based EGFR inhibitors have used MD simulations to confirm the stability of the docked poses. frontiersin.orgnih.gov Similarly, simulations of PDE7A inhibitors showed that the most potent compounds formed stable complexes throughout the simulation, validating the docking results. frontiersin.orgnih.gov

MD simulations allow for the monitoring of binding interactions, such as hydrogen bonds, over the entire simulation period. This provides a more robust assessment of interaction stability than the static view from docking. For example, a hydrogen bond that is present in a high percentage of simulation frames is considered a stable and important interaction. nih.gov MD simulations of quinazoline-thiazole hybrids targeting VEGFR2 kinase identified that the most promising compound formed a more stable complex compared to the reference drug sorafenib.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For quinazoline derivatives, various QSAR models have been developed. A study on 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives established a 3D-QSAR model to guide the design of new antibacterial agents. nih.gov Another QSAR study on 4-substituted quinazolines as antimalarial agents highlighted the importance of molecular weight and specific electrostatic and steric field descriptors for activity. researchgate.net These models suggest that modifications at the 6-position of the quinazoline ring, as in this compound, can significantly impact biological activity. The lipophilic and steric properties of the propan-2-yl group would be critical descriptors in any QSAR model developed for this class of compounds. QSAR studies on anti-inflammatory quinazolinones also indicated the importance of steric and electronic parameters over lipophilicity in contributing to their biological effect. mdpi.comresearchgate.net

Two-Dimensional (2D-QSAR) Approaches for Activity Prediction

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational method used to establish a statistical correlation between the biological activity of a series of compounds and their physicochemical properties, known as molecular descriptors. nih.govbiointerfaceresearch.com These descriptors are calculated from the 2D representation of the molecule and can include parameters related to electronic properties, hydrophobicity, and topology.

In the study of quinazoline derivatives, 2D-QSAR models have been successfully developed to predict their activity for various biological targets, including anticancer and antimalarial applications. biointerfaceresearch.comnih.govresearchgate.net The process typically involves building linear and non-linear models using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Gene Expression Programming (GEP). nih.govbiointerfaceresearch.com

For instance, a 2D-QSAR study on imidazoquinazoline derivatives as potential antitumor agents revealed a statistically significant model that could predict the activity against human mammary carcinoma cell lines (MCF7). nih.gov Such models help in identifying key molecular properties that govern the biological activity. Common descriptors calculated in these studies include LogP (lipophilicity), molecular weight, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are often evaluated for compliance with Lipinski's "rule of five" to assess drug-likeness. nih.gov The predictive power of these models is rigorously validated using internal (cross-validation) and external validation techniques to ensure their reliability. biointerfaceresearch.comresearchgate.net

A well-validated 2D-QSAR model not only predicts the activity of new, unsynthesized compounds but also provides insights into the structural modifications that might enhance potency, thereby guiding synthetic efforts. nih.gov

Interactive Table: Statistical Parameters for a Representative 2D-QSAR Model for Quinazoline Analogs

| Model Parameter | Value | Description |

| R² | 0.9180 | The coefficient of determination, indicating the proportion of the variance in the biological activity that is predictable from the descriptors. researchgate.net |

| Q² (Cross-validated R²) | 0.6672 | A measure of the model's internal predictive ability, calculated using cross-validation techniques. researchgate.net |

| R²_pred (External Validation) | 0.8276 | A measure of the model's predictive ability for an external test set of compounds. researchgate.net |

Three-Dimensional (3D-QSAR) Models (CoMFA, CoMSIA) and Contour Map Analysis

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies extend the principles of QSAR by considering the three-dimensional properties of molecules. nih.gov These methods are crucial for understanding how the shape and electronic properties of a ligand, such as a quinazoline derivative, influence its interaction with a biological target. uoa.gr The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.govmdpi.com

The fundamental step in 3D-QSAR is the alignment of a set of molecules, typically based on a common core structure like the quinazoline scaffold. unar.ac.id Once aligned, the molecules are placed in a 3D grid, and their steric (shape) and electrostatic (charge distribution) interaction energies are calculated at each grid point. nih.gov CoMSIA builds upon CoMFA by including additional descriptors for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. mdpi.com

Statistical methods, primarily Partial Least Squares (PLS), are then used to correlate these 3D fields with the biological activities of the compounds. uoa.gr The resulting models are evaluated for their statistical significance and predictive power using parameters like the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²). mdpi.comresearchgate.net For quinazoline analogs, 3D-QSAR models have been developed with high predictive accuracy. nih.govunar.ac.id

A key output of CoMFA and CoMSIA is the generation of 3D contour maps. unar.ac.id These maps visualize the regions in space where specific properties are favorable or unfavorable for biological activity. researchgate.net

Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favored, while yellow contours show areas where steric bulk is detrimental to activity. researchgate.net

Electrostatic Contour Maps : Blue contours highlight regions where positive charges enhance activity, whereas red contours indicate that negative charges (or electronegative groups) are preferred. researchgate.net

Hydrophobic and H-bond Maps (CoMSIA) : These maps similarly show favorable and unfavorable regions for hydrophobic groups and hydrogen bond donors/acceptors. mdpi.comunar.ac.id

By analyzing these contour maps, medicinal chemists can gain valuable insights into the structure-activity relationships (SAR) and rationally design new analogs, such as derivatives of this compound, with potentially improved potency. unar.ac.idresearchgate.net

Interactive Table: Statistical Validation of a Sample 3D-QSAR (CoMSIA) Model for Quinazoline Derivatives

| Statistical Parameter | Value | Significance |

| q² (Cross-validated) | 0.630 | Indicates good internal model predictivity. nih.gov |

| r² (Non-cross-validated) | 0.987 | Shows a strong correlation between predicted and experimental activities for the training set. nih.gov |

| Standard Error of Estimate (SEE) | 0.05 | A low value indicates a small difference between predicted and experimental values. nih.gov |

| Optimal Number of Components | 5 | The number of latent variables used in the PLS analysis that gives the best balance between fitting the data and avoiding overfitting. mdpi.com |

Ligand-Based Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is another powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target and elicit a response. A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that defines the key steric and electronic features necessary for optimal molecular interactions.

For quinazoline analogs, ligand-based pharmacophore models have been developed to understand the structural requirements for their inhibitory activity against various protein kinases. nih.gov These models are typically generated from a set of active compounds and define features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable features

In a study on 6-arylquinazolin-4-amines as kinase inhibitors, a pharmacophore model was generated that successfully characterized the key structural properties. nih.gov The quinazoline nitrogen atoms often act as crucial hydrogen bond acceptors, while the aromatic rings contribute to hydrophobic and π-π stacking interactions within the target's binding site. The substituents on the quinazoline core, such as the chloro and propan-2-yl groups in this compound, contribute to the hydrophobic and steric profile of the molecule, which can be mapped by the pharmacophore model.

These models are not only descriptive but also serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov When combined with 3D-QSAR and docking studies, pharmacophore modeling provides a comprehensive understanding of the ligand-receptor interactions, which is invaluable for lead optimization and the design of new, selective, and potent inhibitors. nih.gov

V. Pre Clinical Biological Activity and Mechanistic Investigations of 4 Chloro 6 Propan 2 Yl Quinazoline Analogs

Antimicrobial Activities of Quinazoline (B50416) Derivatives

In addition to their enzyme inhibitory activities, various quinazoline derivatives have demonstrated significant potential as antimicrobial agents.

Antibacterial Activity: The quinazoline and quinazolinone frameworks are considered useful scaffolds for the discovery of novel antibacterial agents. researchgate.net A series of 2-substituted quinazolines were synthesized and evaluated, with one compound (22 ) showing improved broad-spectrum antibacterial activity against strains like Klebsiella pneumoniae and Staphylococcus aureus. acs.org This compound was also found to inhibit the transcription/translation of bacterial RNA. acs.org Other studies have reported on the antibacterial activity of various quinazoline derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netmediresonline.org For instance, quinazoline urea (B33335) analogues have shown potent activity against Bacillus subtilis, S. aureus, and Pseudomonas aeruginosa. ijddd.com Hybrid molecules incorporating the quinazoline scaffold have also been explored, with some showing prominent inhibition against phytopathogenic bacteria. mdpi.com

Antifungal Activity: Quinazolinone derivatives have been investigated for their antifungal properties against a range of fungal pathogens. mdpi.comscispace.commdpi.com A series of quinazolinones carrying a nitrofuran moiety were synthesized and tested against Candida albicans, with some compounds showing activity comparable to standard antifungal drugs. scispace.com Novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives have been designed as fungicides against Rhizoctonia solani, with some exhibiting higher potency than the commercial fungicide fluconazole. mdpi.com Furthermore, some furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have demonstrated good antifungal activity against all tested fungi, suggesting they could be promising leads for new antifungal agents. nih.gov Quinazoline urea analogues have also shown potent activity against C. albicans. ijddd.com

Antibacterial Spectrum and Efficacy

Quinazoline and quinazolinone derivatives have demonstrated a wide spectrum of antibacterial activities, showing promise against both Gram-positive and Gram-negative bacteria. nih.govjclmm.com The development of bacterial resistance to existing antibiotics has spurred research into new chemical entities, with quinazoline analogs emerging as a significant area of interest. nih.gov

Systematic studies have revealed that modifications to the quinazoline core can lead to potent antibacterial agents. For instance, a recently discovered 4(3H)-quinazolinone derivative (Compound 2 in a study by Hein et al.) was identified through in silico screening and showed good activity against Staphylococcus aureus with a minimal-inhibitory concentration (MIC) of 2 μg/mL. acs.org Further optimization led to the development of a compound (Compound 27) with potent activity against methicillin-resistant S. aureus (MRSA) strains, as well as vancomycin- and linezolid-resistant strains, with MIC values of ≤0.5 μg/mL. acs.org

Research into 2,4-disubstituted quinazoline analogs has also yielded compounds with significant antibacterial efficacy. Modifications of N-butyl-2-(butylthio)quinazolin-4-amine led to a derivative (Compound 12) that showed a 2-4 fold improvement in activity against S. aureus Newman, Streptococcus pneumoniae DSM-20566, and Enterococcus faecalis DSM-20478 compared to the parent compound. nih.gov Other studies have highlighted that indole-substituted quinazolines can inhibit Gram-negative bacteria, and certain phenyl ureas substituted quinazolinone compounds have shown growth reduction of E. coli. nih.gov

The table below summarizes the antibacterial activity of selected quinazoline analogs from various studies.

| Compound/Analog | Bacterial Strain(s) | Key Findings | Reference(s) |

| Quinazolinone 27 | S. aureus (including MRSA, vancomycin- and linezolid-resistant strains) | Potent activity with MIC values ≤0.5 μg/mL. | acs.org |

| Quinazoline Analog 12 | S. aureus Newman, S. pneumoniae DSM-20566, E. faecalis DSM-20478 | 2-4 fold improved activity over parent compound. | nih.gov |

| Triazolo[4,3-a] quinazoline 16 | Staphylococcus aureus, Escherichia coli | Showed 1.7% and 1.22% increased activity, respectively, compared to streptomycin. | nih.gov |

| Naphthyl-substituted quinazolin-4(3H)-one | Staphylococcus aureus, Streptococcus pneumoniae | Demonstrated bacteriostatic effect against both strains. | eco-vector.com |

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, quinazoline analogs have been recognized for their significant antifungal potential. nih.gov They have been tested against a variety of fungal pathogens, demonstrating a broad spectrum of activity.

For example, a series of biquinazoline diselenide compounds exhibited wide-spectrum antifungal activities against several phytopathogenic fungi, including G. zeae, F. oxysporum, C. mandshurica, and B. cinerea. raco.cat One compound, in particular, exerted better antifungal effects on most tested cell lines at a concentration of 50 μg/mL when compared to the commercial antifungal drug hymexazole. raco.cat

Similarly, newly synthesized triazolo[4,3-a] quinazoline analogs (compounds 14-16) were found to have superior activity against Candida albicans when compared to the standard drug Griseofulvin, showing an increased activity of up to 1.21%. nih.gov Research by Ryu and coworkers on 6,7-Bis(arylthio)-quinazoline-5,8-dione and furo-[2,3-f]quinazolin-5-ol derivatives also reported good antifungal activity against all tested fungi. nih.gov Studies on 5,6-dihydrotetrazolo[1,5-c]quinazolines identified derivatives with potent activity against the clinically important pathogen Nakaseomyces glabrata (Candida glabrata), showing a significant improvement in potency over standard drugs like amphotericin B and caspofungin. mdpi.com

The table below presents findings on the antifungal efficacy of specific quinazoline analogs.

| Compound/Analog | Fungal Strain(s) | Key Findings | Reference(s) |

| Biquinazoline diselenide 1b | G. zeae, F. oxysporum, C. mandshurica, R. solani, B. cinerea, etc. | Inhibition activity of >50% at 50 µg/mL; better than or comparable to hymexazole. | raco.cat |

| Triazolo[4,3-a] quinazoline 16 | Candida albicans | 1.21% more active than the standard drug Griseofulvin. | nih.gov |

| 5,6-dihydrotetrazolo[1,5-c]quinazoline c5 | Nakaseomyces glabrata | Potent activity with a minimum inhibitory concentration of 0.37 μM. | mdpi.com |

| Furo [2, 3-f] quinazolin-5-ols | Various fungi | Showed good antifungal activity against all tested fungi. | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of quinazoline derivatives are attributed to several mechanisms of action. A primary proposed mechanism involves the disruption of bacterial cell integrity and nucleic acid synthesis. It has been suggested that these compounds exert their antibacterial and antifungal effects through interactions with the cell wall and DNA structures. nih.gov

More specific mechanisms have also been elucidated. For instance, a novel class of 4(3H)-quinazolinone antibacterials was found to inhibit Penicillin-Binding Proteins (PBPs), specifically PBP1 and PBP2a in MRSA. This mode of action is analogous to that of β-lactam antibiotics, although the quinazolinone structure is distinct. acs.org Some derivatives have also been shown to bind to an allosteric site of PBP2a, a mechanism shared with the advanced cephalosporin, ceftaroline. acs.org Other research points to derivatives with amide groups potentially binding to active sites of enzymes involved in DNA replication and protein synthesis. eco-vector.com

Anti-Inflammatory Potential of Quinazoline Scaffold Analogs

The quinazoline scaffold is a prominent feature in the design of novel anti-inflammatory agents. mdpi.comekb.eg Derivatives of quinazoline have demonstrated the ability to modulate multiple targets within inflammatory signaling pathways. jneonatalsurg.com

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, suppress the synthesis of nitric oxide, and downregulate pro-inflammatory cytokines like TNF-α and IL-6. jneonatalsurg.comnih.gov For example, novel quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been synthesized and shown to be selective COX-2 inhibitors with in vivo anti-inflammatory activity comparable to celecoxib. nih.gov

Furthermore, many quinazoline analogs act as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. jneonatalsurg.comnih.gov By blocking NF-κB activation, these compounds can significantly reduce the expression of numerous inflammatory mediators. For instance, newly developed alkylthiourea quinazoline derivatives selectively inhibited NF-κB activation in macrophage-like cells, leading to a strong inhibition of IL-6 and TNFα production. nih.gov Another study identified pyrazolo[1,5-a]quinazoline compounds that inhibited lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. mdpi.com

Molecular Mechanisms of Action in Pre-clinical Biological Systems

Beyond their antimicrobial and anti-inflammatory effects, quinazoline analogs have been extensively studied for their anticancer potential, revealing complex molecular mechanisms involving the modulation of key cellular processes.

Angiogenesis: Several quinazoline derivatives have been identified as potent inhibitors of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. spandidos-publications.com A primary target for these anti-angiogenic effects is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govmdpi.com One quinazoline derivative, compound 11d, was found to dose-dependently suppress the kinase activity of VEGFR2 and modulate the expression of VEGF and VEGFR2 mRNA levels in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Another analog, HMJ-30, was shown to inhibit vessel branching and sprouting, suppressing angiogenesis by inducing apoptosis in endothelial cells. spandidos-publications.comresearchgate.netnih.gov The mechanism involves the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway, which in turn upregulates Death Receptor 5 (DR5). spandidos-publications.comresearchgate.net

NF-κB Pathway: The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its hyperactivation is a hallmark of many cancers. mdpi.com Quinazoline derivatives have been designed as specific inhibitors of this pathway. pacific.edu For example, the quinazoline derivative EVP4593 (also known as QNZ) was synthesized as a potent modulator of the NF-κB signal transduction pathway, blocking its activation at nanomolar concentrations. mdpi.comresearchgate.net Some analogs are believed to inhibit the NF-κB pathway by directly blocking gene transcription, while others may act at the cytoplasmic level by preventing the translocation of the p65 subunit into the nucleus. pacific.edu Inhibition of the NF-κB pathway by these compounds can reduce cancer cell proliferation and diminish apoptosis resistance. pacific.edu

A fundamental mechanism through which quinazoline analogs exert their anticancer effects is the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.com Numerous studies have documented the ability of these compounds to halt the proliferation of cancer cells at various phases of the cell cycle and trigger their subsequent death.

For instance, different quinazolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase in lung cancer (A549), oral squamous cell carcinoma, and hepatocellular carcinoma (HCC) cells. mdpi.comnih.govresearchgate.net This arrest is often accompanied by the modulation of key cell cycle regulatory proteins such as Cyclin B1, Cdk1, and p21. mdpi.comnih.gov Other analogs can induce arrest at the G1 phase in breast cancer cells or the S-phase in others. tandfonline.comnih.gov

Following cell cycle arrest, these compounds typically induce apoptosis. The quinazoline analog LJK-11 was found to inhibit microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in various tumor cells. plos.org Another derivative, HMJ-30, induced apoptosis in endothelial cells through a pathway involving ROS production and the activation of caspases-8 and -3. spandidos-publications.com The induction of apoptosis by quinazoline analogs can occur through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, often involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com

The table below provides examples of cell cycle and apoptosis induction by quinazoline analogs in different cellular models.

| Compound/Analog | Cellular Model | Mechanism of Action | Reference(s) |

| QNZ-A | Human lung cancer cells (A549) | Induces G2/M cell cycle arrest and apoptosis via a ROS-dependent mechanism. | nih.gov |

| 04NB-03 | Hepatocellular carcinoma (HCC) cells | Induces G2/M phase cell cycle arrest and apoptosis in a concentration-dependent manner. | researchgate.net |

| LJK-11 | Various tumor cells | Inhibits microtubule polymerization, blocks mitosis, and induces apoptosis. | plos.org |

| Quinazolinone-indole hybrid 24a | Breast cancer cells (MCF-7) | Induces G2/M phase arrest and apoptosis by depolarizing mitochondria and inducing ROS. | tandfonline.com |

| 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino) quinazoline (HMJ-30) | Human umbilical vein endothelial cells (HUVECs) | Induces apoptosis via ROS/JNK-regulated DR5 pathway. | spandidos-publications.com |

Interactions with Key Biomolecules (e.g., Human Serum Albumin - HSA)

The interaction of drug candidates with plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor influencing their pharmacokinetic and pharmacodynamic profiles. HSA, the most abundant protein in human blood plasma, can bind to a wide variety of molecules, affecting their distribution, metabolism, and excretion. Understanding the binding characteristics of 4-Chloro-6-(propan-2-yl)quinazoline analogs to HSA is therefore essential in preclinical development.

Studies on similar quinazoline derivatives have provided insights into these interactions. For instance, the binding of 6-chloro-1-(3,3-dimethyl-butanoyl)-2-(un)substitutedphenyl-2,3-dihydroquinazolin-4(1H)-one (PDQL) derivatives with HSA has been investigated using spectroscopic techniques. mdpi.com These studies revealed that the interaction is primarily driven by hydrophobic forces and that the compounds bind to site II (subdomain IIIA) of HSA. mdpi.com The introduction of different substituents, such as isopropyl groups, was found to enhance the binding affinity. mdpi.com

A comparative study on a series of PDQL derivatives with various substituents at the phenyl ring (methyl, methoxy (B1213986), cyano, trifluoromethyl, and isopropyl) demonstrated that all the derivatives could quench the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a ground-state complex. mdpi.com The binding constants (Ka) and the number of binding sites (n) were determined, providing quantitative measures of the interaction strength. The thermodynamic parameters, including enthalpy change (ΔH) and entropy change (ΔS), indicated that hydrophobic interactions were the main driving force for the binding. mdpi.com

The following table summarizes the binding constants of some PDQL derivatives with HSA:

Table 1: Binding Constants of PDQL Derivatives with HSA

| Compound | Substituent | Binding Constant (Ka) (M⁻¹) |

|---|---|---|

| 3a | 4-methyl | 1.15 x 10⁵ |

| 3b | 4-methoxy | 1.38 x 10⁵ |

| 3c | 4-cyano | 1.62 x 10⁵ |

| 3d | 4-trifluoromethyl | 1.95 x 10⁵ |

| 3e | 4-isopropyl | 2.34 x 10⁵ |

Data sourced from comparative studies on dihydroquinazoline (B8668462) derivatives. mdpi.com

These findings suggest that the nature of the substituent on the quinazoline scaffold can significantly influence the binding affinity to HSA. Specifically, the presence of an isopropyl group, as in the parent compound this compound, might contribute to a strong interaction with HSA, potentially impacting its bioavailability and distribution in the body. Further direct studies on this compound and its close analogs are necessary to fully elucidate their specific binding characteristics with HSA.

Efflux Pump Modulation by Quinazoline Derivatives

Bacterial efflux pumps are membrane proteins that actively extrude a wide range of antimicrobial agents from the bacterial cell, leading to reduced intracellular drug concentrations and contributing significantly to the development of multidrug resistance (MDR). nih.govmdpi.comscispace.com The inhibition of these efflux pumps by small molecules, known as efflux pump inhibitors (EPIs), represents a promising strategy to restore the efficacy of existing antibiotics against resistant bacterial strains. scispace.comnih.gov Quinazoline derivatives have emerged as a class of compounds with the potential to modulate the activity of bacterial efflux pumps. nih.govencyclopedia.pub

Research has shown that certain quinazoline derivatives can act as chemosensitizers, enhancing the activity of antibiotics against resistant strains of bacteria such as Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. scispace.com These derivatives are thought to function by inhibiting the efflux pumps responsible for antibiotic resistance in these pathogens. For example, some quinazoline derivatives have been shown to be effective in increasing the susceptibility of K. pneumoniae to chloramphenicol (B1208) and nalidixic acid. encyclopedia.pub

The mechanism of efflux pump inhibition by quinazoline derivatives is an area of active investigation. Molecular docking studies have been employed to understand the interaction between quinazoline compounds and efflux pump proteins, such as the AcrB subunit of the AcrAB-TolC efflux pump in Gram-negative bacteria. nih.gov These studies suggest that quinazoline derivatives can bind to the pump, likely in the substrate-binding pocket, thereby competitively inhibiting the transport of antibiotics. nih.govscispace.com The lipophilicity of the quinazoline derivatives also appears to play a role in their activity, with optimal lipophilicity contributing to higher antimicrobial and EPI activity. nih.gov

In the context of Gram-positive bacteria, such as Staphylococcus aureus, efflux pumps like NorA are major contributors to antibiotic resistance. mdpi.com Studies on quinoline (B57606) and quinazoline derivatives have demonstrated their potential as NorA efflux pump inhibitors. mdpi.comnih.gov By inhibiting NorA, these compounds can restore the susceptibility of resistant S. aureus strains to fluoroquinolones like ciprofloxacin. mdpi.com

The following table provides examples of quinazoline derivatives and their observed effects on efflux pump activity:

Table 2: Efflux Pump Modulation by Quinazoline Derivatives

| Derivative | Target Organism/Pump | Observed Effect |

|---|---|---|

| 4-(3-morpholinopropylamino)-quinazoline | Klebsiella pneumoniae | Reduced MIC of chloramphenicol, nalidixic acid, and tigecycline (B611373) by 32-, 32-, and 8-fold, respectively. encyclopedia.pub |

| BG1189 and BG1190 | AcrAB-TolC pump | Proposed as potential EPIs based on molecular docking studies showing low estimated free energy of binding to the AcrB subunit. nih.gov |

While direct studies on this compound as an efflux pump modulator are not extensively reported, the broader research into quinazoline derivatives provides a strong rationale for investigating its potential in this area. The structural features of this compound, including the chloro and isopropyl substituents, could influence its interaction with bacterial efflux pumps and its ability to act as an EPI.

Vi. Structure Activity Relationship Sar and Ligand Design Principles for Substituted Quinazolines

Impact of Substituents at C-4, C-6, and other Quinazoline (B50416) Positions on Biological Activity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. Positions C-2, C-4, C-5, and C-6 have been identified as key sites for modification to enhance therapeutic efficacy and selectivity. nih.govekb.eg

Modifications at the C-4 position are particularly critical. For instance, the presence of a 4-anilino group is a common feature in many Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.com The substitution pattern on this aniline (B41778) ring further fine-tunes the activity. In the context of anti-Alzheimer's agents, the placement of a chlorine atom on the quinazoline ring had a notable effect on the inhibition of amyloid-beta (Aβ) aggregation, with the activity order being 8-Cl > 7-Cl > 6-Cl. rsc.org

The C-6 position is also a focal point for SAR studies. The introduction of bulky or electron-releasing groups at C-5 and/or C-6 can enhance anticancer activity. nih.gov For example, in a series of EGFR inhibitors, substitutions at the C-6 and C-7 positions with bulky groups were found to increase potency. mdpi.com Similarly, for certain quinazolinone-based antibacterials, substitution at the C-6 position with a bromo group was not tolerated, indicating the sensitivity of this position to modification. acs.org A recent 2D-QSAR study highlighted that modifications at the N-3 and C-6 positions of the quinazoline ring with electronegative substituents could foster optimal interactions within the ATP-binding site of EGFR, thereby enhancing inhibitory activity. acs.org

Other positions on the quinazoline ring also play significant roles. Small, lipophilic groups at the C-2 position can increase tubulin polymerization inhibitory activity. nih.gov In some kinase inhibitors, displacement of a methoxy (B1213986) group with a proton at C-6 enhanced selectivity. ekb.eg The diverse effects of substitutions underscore the chemical versatility of the quinazoline scaffold. researchgate.net

| Position | Substituent Type | Observed Impact on Biological Activity | Example Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | Small lipophilic groups | Increased activity | Tubulin Polymerization Inhibition | nih.gov |

| C-4 | Aminophenyl group | Required for activity | Tubulin Polymerization Inhibition | nih.gov |

| C-4 | 4-Anilinoquinazoline (B1210976) | Potent inhibition | EGFR Kinase Inhibition | mdpi.com |

| C-5 / C-6 | Electron-releasing groups | Enhanced activity | Anticancer | nih.gov |

| C-6 / C-7 | Bulky substituents | Increased potency | EGFR Kinase Inhibition | mdpi.com |

| C-6 | Bromo or hydroxyl group | Reduced activity | Antibacterial (S. aureus) | acs.org |

| C-6 | Electronegative substituents | Enhanced inhibitory activity | EGFR Kinase Inhibition | acs.org |

| C-8 | Chlorine (Cl) | Superior inhibition compared to C-6 or C-7 Cl | Aβ Aggregation Inhibition | rsc.org |

Role of Halogenation (e.g., Chlorine at C-4) in Modulating Activity and Selectivity

Halogenation is a common and effective strategy in drug design to modulate a compound's physicochemical properties and biological activity. rsc.org Approximately 25% of all new drugs contain at least one halogen atom, which can form halogen bonds that provide stabilizing interactions with biological targets. rsc.org In quinazoline derivatives, the introduction of halogens can significantly influence potency and selectivity.

The chlorine atom at the C-4 position of the quinazoline ring is a key reactive handle for synthesis, often displaced to introduce various amine-containing side chains. rsc.org Beyond its synthetic utility, the halogen itself can be a critical pharmacophoric element. For example, several FDA-approved 4-aminoquinazoline anticancer drugs feature a halogenated aromatic ring. rsc.org

Influence of the Isopropyl Group at C-6 on Molecular Recognition and Binding

While extensive research has focused on various substituents at the C-6 position, specific studies detailing the influence of an isopropyl group at this particular site are less common in the available literature. However, the general principles of SAR for quinazolines allow for well-founded inferences about its potential role. The C-6 position is part of the benzene (B151609) ring of the quinazoline scaffold, and substituents here can influence electronic properties and provide key interactions with protein targets. nih.govekb.eg

Hydrophobic Interactions: The isopropyl group can engage in favorable van der Waals and hydrophobic interactions within a non-polar pocket of a target protein's binding site, potentially increasing binding affinity.

Membrane Permeability: Increased lipophilicity can enhance the ability of the compound to cross biological membranes, which can be crucial for reaching intracellular targets.

In related studies, the importance of lipophilic groups on the quinazoline scaffold has been noted. For instance, small lipophilic substituents at the C-2 position were found to increase antiproliferative activity. nih.gov A study on quinazoline-based inhibitors for Alzheimer's disease identified a compound with a C-2 isopropyl group (9h) as a potent dual inhibitor of both Aβ40 and Aβ42 aggregation. rsc.org While this substitution is at a different position, it demonstrates that a bulky alkyl group like isopropyl can be well-accommodated and contribute positively to binding. Given that modifications at C-6 are known to be significant for the activity of many quinazoline derivatives, the isopropyl group likely plays a role in optimizing the fit and interaction with the specific biological target. nih.govresearchgate.net

Scaffold Hopping and Hybrid Molecule Design Strategies for Enhanced Activity

Scaffold hopping and molecular hybridization are powerful strategies in modern drug discovery aimed at identifying novel chemical series with improved potency, selectivity, or pharmacokinetic properties. rsc.orgnih.gov The quinazoline nucleus is frequently employed as a core scaffold in these design approaches due to its proven biological relevance and synthetic tractability. nih.govmdpi.com

Scaffold Hopping involves replacing a central molecular core with a different, often isosteric, scaffold while retaining key binding interactions. This can lead to new intellectual property and improved drug-like properties. nih.gov For instance, a scaffold hopping exercise was used to discover quinazoline-based histamine (B1213489) H4 receptor inverse agonists from a different chemical series. acs.org In another example, the thiophene (B33073) ring of a thienopyrimidinone-based HIV-1 inhibitor was replaced with a benzene ring, leading to a new series of highly active quinazolinone inhibitors. nih.gov This strategy can also be used to move from other heterocyclic systems to the quinazoline core to improve activity or kinase selectivity. nih.gov

Molecular Hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com This can result in compounds with dual-action mechanisms or enhanced activity against a single target. The quinazoline scaffold has been hybridized with a wide array of other biologically active moieties:

Triazole: Hybrids of quinazoline and triazole have been designed as anticancer agents, targeting EGFR and inducing oxidative stress. rsc.orgacs.org

Thiazole: Quinazoline-thiazole hybrids have been developed as potential antiproliferative and anti-angiogenic agents. mdpi.com

Sulfonamide: Quinazolinone-sulfonamide hybrids have been explored for their antibacterial activities. nih.gov

Indole (B1671886): Indole and quinazolinone-based amides have been designed as anticancer agents that can induce apoptosis. rsc.org

These strategies leverage the established pharmacophoric properties of the quinazoline core, which is known to bind effectively to the hinge region of many kinases, and combine them with the properties of other scaffolds to generate novel and potent therapeutic candidates. mdpi.commdpi.com

| Hybrid Partner | Design Strategy | Target/Activity | Reference |

|---|---|---|---|

| Triazole | Molecular Hybridization | Anticancer (EGFR Inhibition) | rsc.orgacs.org |

| Thiazole | Molecular Hybridization | Antiproliferative, Anti-angiogenic | mdpi.com |

| Benzothiazole/Isatin | Scaffold Hopping / Hybridization | Anticancer (EGFR TK Inhibition) | sci-hub.se |

| Oxadiazole | Molecular Hybridization | Antiproliferative | rsc.org |

| Indole | Molecular Hybridization | Anticancer (Apoptosis Induction) | rsc.org |

| Thienopyrimidine Core | Scaffold Hopping (to Quinazolinone) | HIV-1 RNase H Inhibition | nih.gov |

Rational Drug Design Methodologies for Quinazoline-Based Ligands

Rational drug design encompasses a variety of computational and structure-based methods to discover and optimize new drug candidates. acs.org These in silico techniques have become indispensable in the development of quinazoline-based ligands, enabling a more targeted and efficient discovery process. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazoline derivatives to understand the structural requirements for inhibiting targets like EGFR. frontiersin.org These models provide contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence biological activity, thereby guiding the design of more potent analogues. acs.orgfrontiersin.org

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target. Molecular docking is a widely used SBDD technique to predict the binding mode and affinity of a ligand within a protein's active site. nih.gov This approach has been extensively applied to quinazoline-based inhibitors to elucidate key interactions. For example, docking studies have confirmed that the quinazoline core can form crucial hydrogen bonds with the hinge region of kinases like VEGFR2. mdpi.com

Pharmacophore Modeling identifies the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This information can then be used to screen virtual libraries for new compounds or to guide the design of novel scaffolds. researchgate.net

These rational design methodologies are often used in concert. A typical workflow might involve developing a QSAR model to guide initial designs, followed by molecular docking to refine the binding mode of new compounds, and finally, molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. nih.gov Such integrated approaches have been successfully used to design novel quinazoline derivatives as kinase inhibitors, nih.govnih.gov anti-Alzheimer's agents, rsc.org and other therapeutic candidates.

Vii. Future Research Directions and Emerging Paradigms in Quinazoline Chemistry

Exploration of Novel Synthetic Pathways for Complex Quinazoline (B50416) Architectures

The synthesis of the quinazoline core is well-established, often starting from anthranilic acid derivatives. synquestlabs.com However, the creation of complex and diverse quinazoline libraries necessitates the development of novel and efficient synthetic methodologies. For a molecule like 4-Chloro-6-(propan-2-yl)quinazoline, future research will likely focus on innovative strategies that allow for the late-stage functionalization of the quinazoline scaffold, enabling the rapid generation of analogs with diverse substitution patterns.

One promising approach is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The development of novel MCRs for the synthesis of quinazolines could provide a more atom-economical and environmentally friendly alternative to traditional multi-step syntheses. Another area of active research is the use of transition metal-catalyzed cross-coupling reactions. researchgate.net While palladium-catalyzed reactions are commonly used for the functionalization of haloquinazolines, the exploration of other metal catalysts, such as copper, nickel, or iron, could offer new reactivities and selectivities. mdpi.com For this compound, the reactive C4-Cl bond is a prime site for such cross-coupling reactions, allowing for the introduction of a wide range of substituents. researchgate.netchem-soc.si

| Synthetic Strategy | Description | Potential Application for this compound |

| Niementowski Reaction | Condensation of anthranilic acid with formamide (B127407). | A fundamental method for the initial synthesis of the quinazolinone precursor. |

| Multi-Component Reactions | One-pot synthesis involving three or more starting materials. | Rapid generation of a library of diverse 4-substituted-6-(propan-2-yl)quinazoline analogs. |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the C4-Cl position. researchgate.netmdpi.com | Introduction of aryl, alkynyl, and amino groups to create novel derivatives. |

| C-H Activation | Direct functionalization of C-H bonds on the quinazoline core. | Late-stage modification of the quinazoline scaffold at other positions to increase molecular complexity. |

Advanced Computational Approaches for Predictive Modeling and Ligand Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. For this compound, advanced computational approaches can be employed to predict its potential biological activities and to guide the optimization of its structure for improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity. chem-soc.siontosight.ai Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models for the biological activity of this compound analogs. uni.lu These models can then be used to design new analogs with enhanced activity.

Molecular docking simulations can provide insights into the binding mode of this compound and its analogs with their biological targets. uni.lu By understanding the key interactions between the ligand and the protein, it is possible to design modifications to the ligand that will improve its binding affinity. Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding event. chem-soc.siuni.lu

| Computational Method | Description | Application to this compound |

| 2D-QSAR | Correlates 2D structural descriptors with biological activity. ontosight.ai | Predict the activity of new analogs based on their 2D structure. |